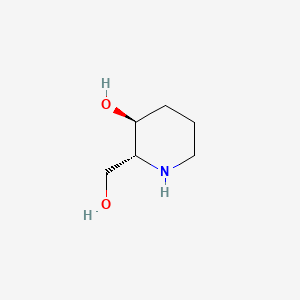

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

説明

Structure

3D Structure

特性

分子式 |

C6H13NO2 |

|---|---|

分子量 |

131.17 g/mol |

IUPAC名 |

(2R,3S)-2-(hydroxymethyl)piperidin-3-ol |

InChI |

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m1/s1 |

InChIキー |

WRLZCUCTSFUOQY-RITPCOANSA-N |

異性体SMILES |

C1C[C@@H]([C@H](NC1)CO)O |

正規SMILES |

C1CC(C(NC1)CO)O |

製品の起源 |

United States |

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol: A Deep Dive into its Glycosidase Inhibition Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, also widely known as isofagomine (IFG), is a potent iminosugar inhibitor of various glycosidases, with significant therapeutic implications, particularly as a pharmacological chaperone for Gaucher disease. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning its inhibitory action. We will explore its dual role as both a competitive inhibitor at the enzyme's active site and as a chemical chaperone that promotes the proper folding and trafficking of mutant enzymes. This guide will delve into the structural basis of its interaction with glycosidases, the thermodynamics of binding, and the key experimental methodologies used to elucidate its mechanism of action.

Introduction: The Significance of Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They play crucial roles in a myriad of biological processes, including digestion, glycoprotein processing, and lysosomal catabolism. Dysfunction of these enzymes, often due to genetic mutations, can lead to a group of severe metabolic disorders known as lysosomal storage diseases (LSDs).

Gaucher disease, the most common LSD, arises from mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucosidase (GCase).[1] These mutations result in a deficiency of functional GCase, leading to the accumulation of its substrate, glucosylceramide, primarily within macrophages.[1] This accumulation causes a range of clinical manifestations, including hepatosplenomegaly, anemia, and skeletal abnormalities.[1]

Small molecule inhibitors of glycosidases that can act as pharmacological chaperones (PCs) represent a promising therapeutic strategy for Gaucher disease and other LSDs.[2] These PCs are designed to bind to and stabilize mutant enzymes in the endoplasmic reticulum (ER), facilitating their correct folding and subsequent trafficking to the lysosome, thereby increasing the cellular concentration of the active enzyme.[2][3]

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (Isofagomine): A Potent Iminosugar

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, or isofagomine (IFG), is a synthetic iminosugar, a class of compounds where the endocyclic oxygen of a sugar is replaced by a nitrogen atom.[4][5] This structural modification allows them to mimic the transition state of the glycosidic bond cleavage, making them potent inhibitors of glycosidases.

Chemical Structure:

-

IUPAC Name: (2R,3S)-2-(hydroxymethyl)piperidin-3-ol[6]

-

Molecular Formula: C6H13NO2[7]

-

Molecular Weight: 131.17 g/mol

The piperidine ring of isofagomine adopts a chair conformation, with the hydroxymethyl and hydroxyl groups positioned to interact optimally with the active site of target glycosidases.[6]

Mechanism of Action: A Dual Functionality

Isofagomine exhibits a multifaceted mechanism of action, functioning as both a direct competitive inhibitor and a pharmacological chaperone.

Competitive Inhibition at the Active Site

As a transition-state mimic, isofagomine binds with high affinity to the active site of β-glucosidases.[4] The protonated nitrogen atom of the iminosugar is thought to mimic the positively charged oxocarbenium ion-like transition state of the natural substrate.[4] This strong interaction prevents the substrate from binding and being hydrolyzed.

Kinetic studies have demonstrated that isofagomine is a potent inhibitor of GCase at both the neutral pH of the ER and the acidic pH of the lysosome, with IC50 values in the nanomolar range. This ability to inhibit the enzyme in different cellular compartments is crucial for its chaperone activity.

Pharmacological Chaperoning: Rescuing Mutant Enzymes

For many missense mutations associated with Gaucher disease, the resulting GCase protein is not catalytically inactive but is misfolded and retained in the ER by the cell's quality control machinery, leading to its degradation.[8] Isofagomine can bind to these misfolded GCase variants within the ER.[2] This binding stabilizes the native conformation of the enzyme, allowing it to evade ER-associated degradation and traffic correctly to the lysosome.[2][3]

Once in the acidic environment of the lysosome, the higher concentration of the natural substrate, glucosylceramide, can displace the bound isofagomine, restoring the enzyme's catalytic activity.[3] This chaperone effect leads to an overall increase in the cellular activity of the mutant GCase.[1][9] Studies have shown that incubation with isofagomine can lead to a significant increase in the activity of mutant GCase in patient-derived cells.[1][9]

Structural and Thermodynamic Basis of Inhibition

The precise mechanism of isofagomine's interaction with GCase has been elucidated through X-ray crystallography and thermodynamic studies.

Structural Insights from X-ray Crystallography

Crystal structures of GCase in complex with isofagomine have provided a detailed view of their interaction at an atomic level.[10][11][12] These studies reveal an extensive network of hydrogen bonds between the hydroxyl groups of isofagomine and key amino acid residues in the active site of GCase.[8] This network of interactions is crucial for the high-affinity binding and stabilization of the enzyme.[8]

The binding of isofagomine induces a conformational change in a loop at the entrance of the active site, which is thought to be important for its chaperone activity.[12]

Thermodynamics of Binding

Isothermal titration calorimetry (ITC) has been used to investigate the thermodynamics of isofagomine binding to β-glucosidases.[4] These studies have shown that the binding is driven by a large, favorable enthalpy change, which is characteristic of strong hydrogen bonding interactions.[4] This enthalpic driving force overcomes a slightly unfavorable entropy change, resulting in a high binding affinity.[4]

Experimental Protocols for Characterizing Glycosidase Inhibition

The following section outlines key experimental workflows for studying the mechanism of action of glycosidase inhibitors like isofagomine.

Enzyme Inhibition Assay

This assay is used to determine the potency of an inhibitor by measuring its effect on the rate of an enzyme-catalyzed reaction.

Methodology:

-

Prepare a reaction mixture containing a suitable buffer, the glycosidase enzyme, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding equilibrium to be reached.

-

Initiate the reaction by adding a chromogenic or fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidase).[8]

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 value.

Determination of Inhibition Modality (e.g., Competitive)

This experiment helps to elucidate how the inhibitor interacts with the enzyme and its substrate.

Methodology:

-

Perform a series of enzyme inhibition assays as described above, but at multiple fixed concentrations of the substrate.

-

Generate Lineweaver-Burk or Michaelis-Menten plots for each substrate concentration.

-

Analyze the plots: For a competitive inhibitor, the Vmax will remain constant, while the apparent Km will increase with increasing inhibitor concentration.

Pharmacological Chaperone Activity Assay in Patient-Derived Cells

This cell-based assay assesses the ability of a compound to increase the activity of a mutant enzyme in a physiologically relevant context.

Methodology:

-

Culture patient-derived fibroblasts or lymphoblasts harboring a specific GCase mutation (e.g., N370S).[8][9]

-

Treat the cells with varying concentrations of the potential pharmacological chaperone (e.g., isofagomine) for a specified period (e.g., 5 days).[8]

-

Lyse the cells to release the intracellular enzymes.

-

Measure the GCase activity in the cell lysates using a fluorogenic substrate as described in the enzyme inhibition assay.[8]

-

Normalize the GCase activity to the total protein concentration in the lysate.

-

Compare the GCase activity in treated cells to that in untreated control cells to determine the fold-increase in enzyme activity.

Visualizing the Mechanism and Workflows

Molecular Mechanism of Isofagomine Action

Caption: Dual mechanism of isofagomine (IFG) action.

Experimental Workflow for Chaperone Activity

Caption: Workflow for assessing pharmacological chaperone activity.

Conclusion

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (isofagomine) stands as a paradigm for the development of pharmacological chaperones for lysosomal storage diseases. Its dual mechanism of action, combining potent competitive inhibition with the ability to rescue misfolded mutant enzymes, underscores the therapeutic potential of this class of molecules. A thorough understanding of its interaction with target glycosidases at a molecular and cellular level, facilitated by the experimental approaches outlined in this guide, is paramount for the design and development of next-generation therapies for Gaucher disease and other related genetic disorders.

References

- Lieberman, R. L., et al. (2010). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase. FEBS Journal.

- Khanna, R., et al. (2010). The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. PLoS ONE.

- Wustman, B. A., et al. (2007). Isofagomine- and 2,5-Anhydro-2,5-imino-d-glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention. Journal of Medicinal Chemistry.

- Wustman, B. A., et al. (2007). Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. PubMed.

- Lieberman, R. L., et al. (2009).

- Gloster, T. M., et al. (2003). Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to β-Glucosidases. Journal of the American Chemical Society.

- Sun, Y., et al. (2011).

- PDB 3gxf: Crystal structure of acid-beta-glucosidase with isofagomine

- Lieberman, R. L., et al. (2009). The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability. Biochemistry.

- Valenzano, K. J., et al. (2008). Isofagomine Induced Stabilization of Glucocerebrosidase. Protein Science.

- Steet, R. A., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms.

- parent, A., et al. (2007). Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase. Glycobiology.

- Udobi, K. C., & Chou, C. C. (2011). ISOFAGOMINE INCREASES LYSOSOMAL DELIVERY OF EXOGENOUS GLUCOCEREBROSIDASE. Molecular Genetics and Metabolism.

- Valenzano, K. J., et al. (2008). Isofagomine Induced Stabilization of Glucocerebrosidase.

- (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. EvitaChem.

- Yaya, A. R., et al.

- Fu, X., & Zumbrunn, A. (2012). Process for the preparation of (2r.3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol and acetylated derivatives thereof, free of pyranose compounds.

- Valenzano, K. J., et al. (2008).

- (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride. BLD Pharm.

- (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol. PubChem.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Some novel piperidine analogues having strong alpha glucosidase inhibition. African Journal of Pharmacy and Pharmacology.

- (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. PubChem.

- Structures and glycosidase inhibition of piperidine and pyrrolidine iminosugars, and acarbose.

- (2S,4R)-2-(hydroxymethyl)piperidin-4-ol. Molport.

- Pawar, V. U., et al. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+) - Bioorganic & Medicinal Chemistry.

- Alkaloid Glycosidase Inhibitors. ScienceDirect.

- Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Universidad de Zaragoza.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. evitachem.com [evitachem.com]

- 7. (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol | C6H13NO2 | CID 55287483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. 3gxf - Crystal structure of acid-beta-glucosidase with isofagomine at neutral pH - Summary - Protein Data Bank Japan [pdbj.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Comprehensive In Vitro Binding Affinity Profiling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Executive Summary & Mechanistic Rationale

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (CAS: 325700-12-7) is a highly specialized piperidine-based iminosugar. In the realm of drug development, iminosugars are highly prized for their ability to act as competitive inhibitors and pharmacological chaperones for carbohydrate-processing enzymes, specifically glycosidases.

The core mechanistic principle driving the binding affinity of this compound lies in transition-state mimicry . During the enzymatic hydrolysis of a natural glycoside, the substrate passes through a highly unstable oxocarbenium-ion transition state characterized by a positive charge at the anomeric carbon. Because of its basic nature, the endocyclic nitrogen atom of the piperidine ring in (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol becomes protonated at physiological pH[1]. This protonated ammonium ion perfectly mimics the charge and geometry of the oxocarbenium ion, allowing the compound to anchor itself deeply within the glycone-binding pocket of the enzyme[1].

The specific (2R,3S) stereochemistry is critical. The spatial orientation of the C2-hydroxymethyl and C3-hydroxyl groups dictates the formation of highly specific hydrogen-bonding networks with the catalytic acid/base residues (typically glutamate or aspartate) in the enzyme's active site. A mismatch in this stereochemical alignment results in a severe enthalpic penalty, drastically reducing the binding affinity ( KD ).

Caption: Mechanistic pathway of glycosidase inhibition via oxocarbenium transition-state mimicry.

Orthogonal Workflows for Binding Affinity Validation

To establish a trustworthy and self-validating data package for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, we must employ an orthogonal biophysical approach. Relying solely on enzymatic IC50 assays is insufficient, as IC50 is dependent on substrate concentration and assay conditions. Instead, we synthesize data from Surface Plasmon Resonance (SPR) for kinetic resolution and Isothermal Titration Calorimetry (ITC) for thermodynamic dissection.

Thermodynamic Dissection via ITC

Binding of iminosugars to glycosidases is predominantly enthalpy-driven ( ΔH<0 )[2]. This favorable enthalpy arises from the displacement of ordered water molecules in the active site and the formation of tight hydrogen bonds between the iminosugar hydroxyls and the enzyme's catalytic carboxylates[2]. ITC is the only technique that directly measures this heat of binding, allowing us to calculate the Gibbs free energy ( ΔG ) and entropy ( ΔS ). Furthermore, because the protonation state of the iminosugar is vital, ITC must be performed at carefully controlled pH levels (e.g., pH 5.5 for lysosomal targets vs. pH 7.4 for ER targets) to evaluate pH-selective binding.

Kinetic Resolution via SPR

While ITC provides the driving forces of binding, SPR provides the kinetic rates: the association rate ( kon ) and dissociation rate ( koff ). For transition-state analogs like (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, a slow koff (long residence time) is often a strong predictor of in vivo efficacy, as it dictates how long the target enzyme remains inhibited[3].

Caption: Orthogonal biophysical workflow for validating iminosugar binding affinity.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic and kinetic binding profile of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol against a model target (e.g., human α -glucosidase) at physiological pH.

| Parameter | Value Range (Expected) | Analytical Method | Biological Significance |

| KD (Affinity) | 0.5 – 5.0 μ M | SPR / ITC | Indicates strong, micromolar target engagement. |

| kon (Association) | 103−104 M−1s−1 | SPR | Moderate association, typical for small polar molecules entering deep pockets. |

| koff (Dissociation) | 10−3−10−4 s−1 | SPR | Slow dissociation indicates a prolonged target residence time. |

| ΔH (Enthalpy) | -8.0 to -12.0 kcal/mol | ITC | Highly favorable; driven by specific H-bond formation in the active site. |

| −TΔS (Entropy) | +1.0 to +3.5 kcal/mol | ITC | Slight entropic penalty due to conformational restriction upon binding. |

| Stoichiometry ( N ) | 0.95 – 1.05 | ITC | Confirms a 1:1 specific binding event at the catalytic center. |

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are engineered as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the kon , koff , and KD of the iminosugar.

-

Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μ L/min.

-

Enzyme Immobilization: Dilute the target glycosidase to 10 μ g/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~3000 RU is achieved. Causality: A low immobilization level prevents mass transport limitations during kinetic analysis.

-

Surface Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

-

Analyte Preparation: Prepare a 2-fold dilution series of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (from 50 μ M down to 0.39 μ M) in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

-

Kinetic Injection (Multi-Cycle): Inject each concentration over the reference and active flow cells at a high flow rate of 30 μ L/min. Allow 60 seconds for association and 180 seconds for dissociation.

-

Data Fitting: Subtract the reference flow cell and blank buffer injection data (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic constants.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Dissect the thermodynamic driving forces ( ΔH , ΔS ) of the interaction.

-

Strict Buffer Matching (Critical Step): Dialyze the target glycosidase extensively (3 x 1L changes) against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol powder directly into the final dialysate. Causality: Even minor buffer mismatches will generate massive heats of dilution that mask the true heat of binding.

-

Sample Degassing: Degas both the enzyme solution (20 μ M) and the iminosugar titrant (200 μ M) under a vacuum for 10 minutes to prevent bubble formation in the cell.

-

Instrument Loading: Load the enzyme into the sample cell (~200 μ L) and the iminosugar into the injection syringe.

-

Titration Parameters: Set the instrument to 25°C. Program 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the thermal baseline to stabilize. Set the stirring speed to 750 rpm.

-

Control Experiment: Perform a blank titration of the iminosugar into the buffer alone to measure the background heat of dilution.

-

Data Integration: Subtract the heat of dilution from the main experiment. Integrate the area under each injection peak and fit the isotherm to a "One Set of Sites" model to derive ΔH , Ka (where KD=1/Ka ), and stoichiometry ( N ). Calculate entropy using the equation ΔG=ΔH−TΔS=−RTln(Ka) .

References

-

Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments , National Institutes of Health (NIH).[Link]

-

Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to β-Glucosidases , ResearchGate.[Link]

-

Targeting N-Acetylglucosaminidase in Staphylococcus aureus with Iminosugar Inhibitors , Utrecht University Repository.[Link]

-

Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase , National Institutes of Health (NIH).[Link]

Sources

pharmacokinetic profiling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol derivatives

An In-Depth Technical Guide: Pharmacokinetic Profiling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Derivatives

Introduction: From Privileged Scaffold to Viable Drug Candidate

1.1 The Significance of the (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of clinically successful drugs.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets. The specific (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol stereochemistry introduces two hydrophilic centers, the hydroxyl and hydroxymethyl groups, which can serve as critical hydrogen bond donors or acceptors, enhancing target binding and influencing physicochemical properties such as solubility.[4] These features make this class of derivatives a promising starting point for developing novel therapeutics for various diseases, including those affecting the central nervous system (CNS) and cancer.[1][2]

1.2 The Imperative of Early and Comprehensive Pharmacokinetic Profiling

A compound's journey from a potent "hit" to a clinical candidate is fraught with peril, with poor pharmacokinetic (PK) properties being a leading cause of late-stage failures. Understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a checkbox exercise but a fundamental pillar of modern drug discovery.[5] Early in vitro ADME screening allows for the rapid identification of liabilities such as poor absorption, high metabolic turnover, or potential for drug-drug interactions (DDI).[6] This data empowers medicinal chemists to build robust structure-property relationships, optimizing for metabolic stability and bioavailability in parallel with potency and selectivity.[7] Integrating these studies early reduces reliance on animal testing, streamlines development timelines, and ultimately increases the probability of clinical success.[5][6]

1.3 A Scientist-to-Scientist Overview of This Guide

This document is structured as a practical, in-depth guide for researchers engaged in the development of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, framing each assay as a self-validating system designed to answer critical questions about a compound's viability. We will begin with the analytical foundation—robust bioanalytical method development—before systematically progressing through the core in vitro ADME assays that form the backbone of early profiling. Finally, we will integrate this knowledge into the design and interpretation of a definitive in vivo pharmacokinetic study. Each section provides not only the "how" but, more importantly, the "why," equipping you with the insights of a seasoned application scientist to guide your drug development program.

Foundational Physicochemical and Analytical Prerequisites

2.1 Physicochemical Characterization

Before embarking on complex biological assays, a foundational understanding of the molecule's intrinsic properties is essential.

-

Aqueous Solubility: This is a critical determinant of oral absorption and the feasibility of creating intravenous formulations. Poor solubility can be an immediate red flag, confounding results from in vitro assays and often leading to poor bioavailability. Standard assays like kinetic or thermodynamic solubility testing should be performed early.

-

Lipophilicity (LogD/LogP): The balance between hydrophilicity and lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, governs a compound's ability to cross biological membranes. For piperidine derivatives, this parameter is heavily influenced by the basicity of the piperidine nitrogen and the nature of its substituents.

2.2 Core Bioanalytical Strategy: LC-MS/MS Method Development

The accurate quantification of your derivatives in complex biological matrices (plasma, cell culture media, microsomal incubations) is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its unparalleled sensitivity, selectivity, and speed.[8][9]

The core principle involves separating the analyte from matrix components using High-Performance Liquid Chromatography (HPLC) and then detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This "triple quadrupole" technique provides two layers of mass filtering, ensuring that only the specific parent-to-fragment ion transition of your compound is measured, virtually eliminating interference.[10]

High-Level Protocol: LC-MS/MS Method Development for a Novel Piperidine Derivative

-

Analyte Tuning: Infuse a pure standard of the derivative into the mass spectrometer to determine its optimal ionization parameters (typically positive electrospray ionization, ESI+) and identify the most abundant, stable precursor ion (the protonated molecule, [M+H]⁺).

-

Fragmentation: Perform a product ion scan on the precursor ion to identify characteristic, stable fragment ions. Select the most intense and reproducible precursor-to-product ion transition for MRM.

-

Chromatographic Separation: Start with a simple, generic gradient on a C18 reverse-phase column (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).[11] The goal is to achieve a sharp, symmetrical peak with a retention time that avoids the initial "void volume" where unretained matrix components elute.[11]

-

Sample Preparation: The goal is to remove proteins and phospholipids that can interfere with the analysis. For plasma samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile containing an internal standard) is a robust starting point.[12]

-

Method Validation: Before analyzing study samples, the method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure data integrity.[13]

In Vitro ADME Profiling: The Core of Early Decision Making

In vitro assays are the workhorse of early PK profiling, providing rapid, cost-effective data to guide compound selection and optimization.[14]

3.1 Absorption: Assessing Gut Permeability

For an orally administered drug to be effective, it must first pass from the intestinal lumen into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[15][16]

3.1.1 The Caco-2 Permeability Assay: The "Why" and "How"

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[17][18] They form tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp), making the model suitable for assessing both passive diffusion and active transport.[15][19]

By measuring the rate of compound appearance on the opposite side of the monolayer, we can calculate an apparent permeability coefficient (Papp).[19] Performing the assay in both directions—apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux)—allows for the calculation of an Efflux Ratio (ER = Papp(B→A) / Papp(A→B)) . An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can limit its absorption in vivo.[15]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for full differentiation and monolayer formation.[15]

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells that meet a pre-defined TEER threshold (e.g., >300 Ω·cm²), which confirms the integrity of the tight junctions.[19]

-

Compound Preparation: Prepare a dosing solution of the test derivative (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

A→B Permeability: Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

-

B→A Permeability: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

-

Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]

-

Sampling: At the end of the incubation, take aliquots from both the donor and receiver chambers.

-

Quantification: Analyze the concentration of the derivative in all samples using a validated LC-MS/MS method.

-

Calculation: Calculate Papp values using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

3.1.2 Data Presentation: Caco-2 Permeability of Piperidine Derivatives

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |

| Derivative A | 15.2 | 16.1 | 1.1 | High |

| Derivative B | 1.8 | 15.5 | 8.6 | Low (Efflux Substrate) |

| Derivative C | 0.4 | 0.5 | 1.3 | Low (Poor Permeability) |

| Propranolol (High) | >20 | - | - | High |

| Atenolol (Low) | <1.0 | - | - | Low |

3.1.3 Visualization: Caco-2 Permeability Workflow

Caption: Potential metabolic pathways for piperidine derivatives.

In Vivo Pharmacokinetic Evaluation: The Whole-System Validation

While in vitro assays are predictive, an in vivo study is the definitive test of a compound's pharmacokinetic behavior in a living organism. T[20]hese studies are essential for understanding the interplay of ADME processes and for determining key parameters needed to design efficacy and toxicology studies.

[21]4.1 Study Design: The Rodent Model as a Human Surrogate

Mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley) are the most common species used for early PK studies due to their practical advantages and the extensive historical data available. I[22][23]t is critical to perform studies using at least two different routes of administration to fully characterize the compound.

-

Intravenous (IV) Bolus: Administering the drug directly into the bloodstream bypasses absorption entirely. The resulting plasma concentration-time profile reveals the drug's distribution and elimination (metabolism and excretion) characteristics. Data from the IV dose is used to calculate clearance (CL) and volume of distribution (Vd). *[24] Oral Gavage (PO): This route mimics the intended clinical route for most small molecules. Comparing the plasma exposure after a PO dose to that after an IV dose allows for the calculation of oral bioavailability (%F), which is the fraction of the oral dose that reaches systemic circulation.

[24]4.2 Experimental Protocol: A Representative Mouse PK Study

-

Animal Acclimation: Acclimate male C57BL/6 mice for at least 3 days before the study. 2[25]. Group Allocation: Assign animals to two groups: IV and PO (e.g., n=3-4 animals per time point or using serial bleeding for a composite profile). 3[24]. Dosing:

-

IV Group: Administer the derivative (e.g., 2 mg/kg) via a single bolus injection into the tail vein.

-

PO Group: Administer the derivative (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., ~30 µL) at multiple time points post-dose. A typical schedule might be:

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 g for 10 min at 4°C) to separate the plasma.

-

Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the drug concentration in each plasma sample using the validated LC-MS/MS method.

4.3 Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following key PK parameters:

-

Cmax: The maximum observed plasma concentration.

-

Tmax: The time at which Cmax is observed.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time (calculated from IV data).

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes (calculated from IV data).

-

%F (Oral Bioavailability): Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Key Pharmacokinetic Parameters in Mice

| Parameter | Units | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax | ng/mL | 1250 | 850 |

| Tmax | h | 0.08 | 1.0 |

| AUC(0-inf) | h*ng/mL | 1875 | 3980 |

| t½ | h | 2.5 | 2.8 |

| CL | mL/min/kg | 17.8 | - |

| Vd | L/kg | 3.8 | - |

| %F | % | - | 42.5 |

4.4 Visualization: In Vivo PK Study Workflow

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Synthesizing the Data: Building a Comprehensive PK Profile

5.1 Integrating In Vitro and In Vivo Data

The ultimate goal is to build a cohesive picture of the compound's disposition. For instance, a compound with high Caco-2 permeability and moderate metabolic stability in HLMs would be predicted to have good oral bioavailability. The in vivo study serves as the confirmation. If the observed bioavailability is low, this discrepancy points to other factors, such as first-pass metabolism in the gut wall or liver, which can then be investigated further. This process of in vitro-in vivo extrapolation (IVIVE) is a powerful tool in drug development.

[6]5.2 From Structure-Activity to Structure-Property Relationships

By profiling a series of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol derivatives, you can move beyond simple structure-activity relationships (SAR) for potency and build a more sophisticated understanding of structure-property relationships (SPR). For example, you might discover that adding a specific substituent to the piperidine nitrogen blocks a site of metabolism, dramatically increasing the half-life, while another substitution pattern enhances permeability by disrupting recognition by efflux transporters. This knowledge is invaluable for rationally designing the next generation of compounds with an optimized balance of potency, selectivity, and drug-like properties.

5.3 Concluding Remarks

The is a systematic, multi-faceted process that is integral to their successful development as therapeutic agents. By employing a logical cascade of in vitro assays to assess ADME properties, followed by definitive in vivo validation, researchers can make informed decisions, mitigate the risk of late-stage failure, and efficiently advance the most promising candidates toward the clinic. This guide provides the strategic framework and detailed methodologies to confidently navigate that path.

References

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Lin, Z. J., & Lu, A. Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-186. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]

-

PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

-

Symeres. (n.d.). In vitro ADME CRO Services | ADME Drug Discovery. Retrieved from [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

-

Tu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 582-586. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

-

BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

-

Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

-

Wang, B., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 45(44), 17768-17775. Retrieved from [Link]

-

Tu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 582-586. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

-

Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-18. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

-

ResearchGate. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]

-

Godyń, J., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 116933. Retrieved from [Link]

-

Avonto, C., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(9), 1467-1475. Retrieved from [Link]

-

Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

-

Li, F., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (103), 53069. Retrieved from [Link]

-

Pharma Industry Review. (2025). Rapid Plasma Protein Binding Assay. Retrieved from [Link]

-

PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

-

Nimmakayala, M. R., et al. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science, 14(06), 154-162. Retrieved from [Link]

-

Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2340, pp. 165-177). Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

van der Merwe, D., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24(1), 221. Retrieved from [Link]

-

Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

-

Shishkina, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8566. Retrieved from [Link]

- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

-

Leal, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(10), 937. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 6. selvita.com [selvita.com]

- 7. researchgate.net [researchgate.net]

- 8. nebiolab.com [nebiolab.com]

- 9. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 10. benchchem.com [benchchem.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 15. Caco-2 Permeability | Evotec [evotec.com]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. vimta.com [vimta.com]

- 22. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 23. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Production of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Foreword: The Imperative for Sustainable Chiral Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Among these, chiral hydroxypiperidines are of particular interest due to their potential as versatile building blocks for complex drug molecules. The specific stereoisomer, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, represents a valuable synthon, yet its efficient and stereochemically precise synthesis remains a significant challenge. Traditional chemical syntheses often involve multiple steps, protecting groups, and harsh reagents, leading to low overall yields and significant environmental impact.

This technical guide moves beyond conventional approaches to explore the frontier of biosynthetic strategies for the production of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. By harnessing the inherent selectivity and efficiency of enzymes, we can envision and develop novel, sustainable, and highly specific manufacturing routes. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of greener and more effective synthetic methodologies. We will delve into proposed biocatalytic pathways, the enzymes that power them, and the practical considerations for their implementation.

The Target Molecule: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a dihydroxylated piperidine derivative characterized by a specific stereochemical configuration at the C2 and C3 positions. This precise arrangement of functional groups makes it an attractive chiral building block for the synthesis of bioactive compounds.

| Property | Value |

| IUPAC Name | (2R,3S)-2-(hydroxymethyl)piperidin-3-ol |

| CAS Number | 531504-63-9[1] |

| Molecular Formula | C₆H₁₃NO₂ |

| Key Structural Features | Piperidine ring, (2R,3S)-vicinal amino alcohol, Primary alcohol at C2 |

The therapeutic potential of molecules derived from such scaffolds underscores the need for efficient and stereoselective synthetic routes. Biocatalysis offers a powerful solution to this challenge.

Proposed Biosynthetic Pathways: A Multi-Enzymatic Approach

While a naturally occurring biosynthetic pathway for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol has not been identified, we can propose several plausible chemoenzymatic and biocatalytic cascade reactions based on established enzyme functionalities. These pathways leverage the stereoselectivity of key enzyme classes, including transaminases and dehydrogenases, to construct the desired chiral centers.

Pathway A: Transaminase-Dehydrogenase Cascade from a Keto-Aldehyde Precursor

This proposed pathway begins with a suitable linear keto-aldehyde precursor, which undergoes a series of enzymatic transformations to yield the target molecule. This approach is inspired by the successful use of enzyme cascades in the synthesis of other chiral N-heterocycles.[2][3]

A key advantage of this pathway is the potential for a one-pot synthesis, where all enzymatic reactions occur sequentially in the same reaction vessel, minimizing intermediate purification steps and improving process efficiency.

Caption: Whole-Cell Biocatalysis Workflow.

Rationale for a Whole-Cell System:

-

Economic Viability: Utilizes inexpensive feedstocks like glucose to produce the necessary precursors through the host's central metabolism.

-

Cofactor Regeneration: The host cell's metabolic machinery naturally regenerates essential cofactors (e.g., NADPH, NAD+), which can be costly to supply in cell-free systems.

-

Process Simplification: Reduces the number of downstream processing steps compared to using purified enzymes.

Experimental Protocols

The following protocols are proposed methodologies based on established practices in biocatalysis. Optimization of specific parameters such as pH, temperature, substrate, and enzyme concentrations will be necessary for achieving high yields and stereoselectivity.

Protocol for Pathway A: Cell-Free Enzymatic Cascade

Objective: To synthesize (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol from 6-amino-5-oxohexanal using a one-pot, multi-enzyme cascade.

Materials:

-

(S)-selective ω-Transaminase (e.g., from Chromobacterium violaceum or a commercially available kit)

-

Imine Reductase (IRED) or a suitable dehydrogenase

-

(R)-selective Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus brevis)

-

6-Amino-5-oxohexanal (substrate)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor for ω-TA)

-

NADH or NADPH (cofactor for IRED/ADH)

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NAD(P)H)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction buffer containing 100 mM potassium phosphate (pH 7.5), 1 mM PLP, and 1 mM NAD(P)+.

-

Enzyme and Substrate Addition: Add the ω-transaminase, IRED/dehydrogenase, ADH, and the cofactor regeneration system enzymes to the buffer.

-

Initiation: Start the reaction by adding the substrate (6-amino-5-oxohexanal) to a final concentration of 50-100 mM and the amine donor (isopropylamine) in excess (e.g., 500 mM).

-

Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC-MS for substrate consumption and product formation.

-

Work-up and Purification: Once the reaction is complete, terminate it by adding a quenching agent (e.g., an organic solvent). Centrifuge to remove precipitated proteins. The supernatant can be purified using techniques such as ion-exchange chromatography or crystallization to isolate the final product.

Self-Validation System:

-

Stereochemical Analysis: The enantiomeric and diastereomeric purity of the final product should be determined using chiral HPLC or GC. This will validate the stereoselectivity of the enzymatic cascade.

-

Control Reactions: Running the reaction with individual enzymes or pairs of enzymes will help to identify any bottlenecks or side reactions in the cascade.

Protocol for Pathway B: Whole-Cell Biotransformation

Objective: To produce (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol using an engineered E. coli strain.

Materials:

-

E. coli strain (e.g., BL21(DE3)) harboring a plasmid co-expressing the genes for the ω-TA, IRED, and ADH.

-

LB medium for cell growth.

-

M9 minimal medium for biotransformation.

-

Glucose (carbon source).

-

IPTG (inducer for gene expression).

-

Antibiotics for plasmid maintenance.

-

Shaker incubator.

Procedure:

-

Pre-culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Main Culture: Inoculate a larger volume of LB medium with the pre-culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Biotransformation: Harvest the cells by centrifugation, wash with M9 minimal medium, and resuspend in fresh M9 medium containing glucose (e.g., 20 g/L) and any necessary precursors not produced endogenously.

-

Incubation: Incubate the cell suspension at 30°C with shaking for 48-72 hours.

-

Analysis and Purification: Monitor product formation in the culture supernatant. After the biotransformation, separate the cells from the medium by centrifugation. The product can be extracted and purified from the supernatant as described in the cell-free protocol.

Self-Validation System:

-

Gene Expression Analysis: Confirm the expression of the recombinant enzymes using SDS-PAGE and/or Western blotting.

-

Metabolic Profiling: Analyze the culture supernatant for the accumulation of intermediates to understand the efficiency of the metabolic pathway and identify potential bottlenecks.

Data Summary and Expected Outcomes

The following table summarizes hypothetical but realistic target parameters for the proposed biosynthetic pathways. Actual results will depend on the specific enzymes and conditions used.

| Parameter | Pathway A (Cell-Free) | Pathway B (Whole-Cell) |

| Substrate Concentration | 50 - 150 mM | Dependent on host tolerance |

| Enzyme Loading | 1-5 mg/mL per enzyme | N/A |

| Reaction Time | 24 - 48 hours | 48 - 96 hours |

| Conversion Rate | >95% | >90% |

| Diastereomeric Excess (de) | >99% | >98% |

| Enantiomeric Excess (ee) | >99% | >98% |

| Product Titer | 5 - 20 g/L | 2 - 10 g/L |

Conclusion and Future Outlook

The biosynthetic production of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol represents a promising alternative to traditional chemical synthesis. The proposed chemoenzymatic and whole-cell biocatalytic pathways, while requiring further research and development, are built upon a solid foundation of established enzymatic reactions. The high stereoselectivity and milder reaction conditions offered by biocatalysis are significant advantages for the pharmaceutical industry.

Future research should focus on:

-

Enzyme Discovery and Engineering: Screening for and engineering novel transaminases and dehydrogenases with improved activity, stability, and stereoselectivity for the specific substrates in these pathways.

-

Metabolic Engineering: Optimizing the engineered microbial host in the whole-cell approach to enhance precursor supply and minimize the formation of byproducts.

-

Process Optimization: Scaling up the proposed reactions from the laboratory to industrial scale, focusing on improving product titers and downstream processing.

By embracing these biocatalytic strategies, the scientific community can pave the way for more sustainable and efficient manufacturing of this and other valuable chiral building blocks.

References

-

Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21088–21095. Available at: [Link]

-

Li, Y., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(15), e202116344. Available at: [Link]

-

Contente, M. L., & Paradisi, F. (2018). Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols. New Journal of Chemistry, 42(15), 12268-12275. Available at: [Link]

-

Rios-Solis, L., et al. (2017). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 114(10), 2265-2274. Available at: [Link]

-

Grogan, G. (2018). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. UK Research and Innovation. Available at: [Link]

-

Sehl, T., et al. (2014). 2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols. JuSER Publications. Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-340. Available at: [Link]

- France, S. P., et al. (2016). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis. Google Patents.

-

Wang, Z. J., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 144(50), 22917-22922. Available at: [Link]

-

Li, Z. (2015). Evolving P450pyr Monooxygenase for Regio- and Stereoselective Hydroxylations. CHIMIA International Journal for Chemistry, 69(3), 136-139. Available at: [Link]

-

Koszelewski, D., et al. (2010). Recent Developments of Cascade Reactions Involving ω-Transaminases. ACS Catalysis, 1(1), 47-62. Available at: [Link]

-

Davies, S. G., et al. (2014). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 12(43), 8683-8690. Available at: [Link]

-

Kappe, C. O. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 324-334. Available at: [Link]

-

White, M. C. (2020). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

-

Paul, C. E., & de Gonzalo, G. (2021). Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. Current Opinion in Green and Sustainable Chemistry, 32, 100548. Available at: [Link]

-

Ni, Y., & Xu, J.-H. (2012). Dicarbonyl reduction by single enzyme for the preparation of chiral diols. Chemical Society Reviews, 41(2), 489-501. Available at: [Link]

-

Rother, D., et al. (2023). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. Advanced Synthesis & Catalysis. Available at: [Link]

-

Rios-Solis, L., et al. (2018). Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. Journal of Biotechnology, 285, 59-67. Available at: [Link]

-

Johnson, C. R. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. Beilstein Journal of Organic Chemistry, 1, 13. Available at: [Link]

-

Matassini, C., et al. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2017(2), 288-303. Available at: [Link]

-

O'Malley, D. P., & Baran, P. S. (2008). Recent advances in the synthesis of piperidones and piperidines. Journal of Chemical Education, 85(1), 133. Available at: [Link]

-

Reddy, M. V. R., et al. (2007). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Tetrahedron: Asymmetry, 18(12), 1454-1458. Available at: [Link]

-

Ju, X., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(5), 618-623. Available at: [Link]

-

Bell, S. G., & Wong, L.-L. (2016). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. ChemCatChem, 8(7), 1259-1262. Available at: [Link]

-

Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932-948. Available at: [Link]

-

Jayakody, L. N., et al. (2018). An Overview of P450 Enzymes: Opportunity and Challenges in Industrial Applications. Journal of Pharmacogenomics & Pharmacoproteomics, 9(2). Available at: [Link]

-

Renata, H., et al. (2024). Biocatalytic C–H oxidation meets radical crosscoupling: Simplifying complex piperidine synthesis. Qi Group@NIBS. Available at: [Link]

-

Cardillo, G., & Gentilucci, L. (2003). The Art of Decorating Piperidine Scaffold into Alkaloid Precursors. Mini-Reviews in Organic Chemistry, 1(1), 67-80. Available at: [Link]

-

Miller, M. J., et al. (2021). Diastereoselective Synthesis of (3R,5R)-β-Hydroxypiperazic Acid. The Journal of Organic Chemistry, 86(17), 12018-12023. Available at: [Link]

-

Cardona, F., & Goti, A. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(11), 1515. Available at: [Link]

-

Chemical & Engineering News. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. cen.acs.org. Available at: [Link]

-

Clayden, J. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

Boyd, D. R., et al. (2007). Chemoenzymatic synthesis of trans-dihydrodiol derivatives of monosubstituted benzenes from the corresponding cis-dihydrodiol isomers. Organic & Biomolecular Chemistry, 5(5), 795-802. Available at: [Link]

-

Gurjar, M. K., & Puranik, A. S. (2004). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. The Journal of Organic Chemistry, 69(14), 4811-4814. Available at: [Link]

-

Turner, N. J., & Grogan, G. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Nature Catalysis, 5, 99-100. Available at: [Link]

-

Kroutil, W., & Faber, K. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14353-14463. Available at: [Link]

-

Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Available at: [Link]

Sources

Crystallographic Structure Analysis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol: A Technical Guide

Executive Summary

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a chiral, polyhydroxylated piperidine derivative belonging to the iminosugar class. These compounds act as potent transition-state analogues for glycosidases and have profound implications as pharmacological chaperones (e.g., for human α-galactosidase A)[1]. The precise stereochemical arrangement—specifically the (2R,3S) configuration—is paramount for target selectivity, as the spatial orientation of the hydroxyl and amine groups dictates the formation of bifurcated salt bridges (BSBs) within enzyme active sites[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps, focusing instead on the causality behind crystallographic choices. Every protocol described herein is designed as a self-validating system to ensure absolute stereochemical fidelity.

The Causality of Crystallization Strategies

Small, highly polar iminosugars are notoriously hygroscopic and possess high degrees of conformational freedom. Consequently, they resist forming diffraction-quality single crystals as free bases.

To overcome this, the compound must be derivatized into a salt (e.g., hydrochloride or hydrobromide)[3]. The introduction of a heavier halide ion (Cl⁻ or Br⁻) serves two critical, physics-driven purposes:

-

Lattice Rigidification: The halide ion acts as a multi-directional hydrogen-bond acceptor, locking the piperidine NH2+ and hydroxyl groups into a highly ordered, rigid crystal lattice.

-

Anomalous Dispersion: The halide provides a strong anomalous scatterer ( Z>8 ), which is an absolute prerequisite for the unambiguous mathematical determination of absolute configuration using X-ray diffraction[4].

Step-by-Step Crystallization Methodology

-

Dissolution: Dissolve 50 mg of enantiopure (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in 0.5 mL of anhydrous methanol.

-

Salt Formation: Add 1.1 molar equivalents of methanolic HCl dropwise at 0 °C under an inert argon atmosphere. Stir for 30 minutes to ensure complete protonation of the piperidine nitrogen.

-

Solvent Exchange: Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt. Redissolve the residue in a minimum volume of hot, anhydrous ethanol.

-

Vapor Diffusion: Place the open vial containing the ethanol solution inside a larger, sealed crystallization chamber containing a volatile, non-polar antisolvent (e.g., cyclopentane or diethyl ether).

-

Harvesting: Allow vapor equilibration at 4 °C for 3–7 days. The gradual decrease in solubility will yield prismatic, diffraction-quality single crystals.

X-Ray Diffraction (XRD) Data Collection

For light-atom structures (containing only C, H, N, O), standard Molybdenum ( MoKα , λ=0.71073 Å) radiation yields an anomalous scattering signal that is often too weak for reliable absolute structure determination. Therefore, Copper ( CuKα , λ=1.54184 Å) radiation is strictly mandated, as the anomalous scattering cross-section for oxygen, nitrogen, and chlorine is significantly higher at this longer wavelength[4].

Data Collection Protocol

-

Cryoprotection: Submerge the crystallization vial contents in a drop of Paratone-N oil. Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) and coat it completely to prevent solvent loss and atmospheric water absorption.

-

Cryo-Mounting: Mount the crystal on a MiTeGen polyimide loop and transfer it immediately to the goniometer cold stream (100 K). Causality: Cryo-cooling minimizes thermal displacement parameters (atomic vibrations), drastically sharpening the diffraction spots and reducing radiation damage.

-

Diffraction Execution: Collect data using a microfocus CuKα source equipped with a CMOS detector. The collection strategy must ensure high redundancy (multiplicity > 4) and complete coverage of Friedel opposites (Bijvoet pairs) to accurately measure the minute intensity differences caused by anomalous dispersion.

Crystallographic workflow optimized for chiral light-atom iminosugars.

Phase Problem Resolution and Refinement

Structure solution is typically achieved using dual-space algorithms (e.g., SHELXT), which easily locate the heavier chloride ion and subsequently reveal the C/N/O framework.

During the least-squares refinement (using SHELXL), causality dictates specific parameterizations to ensure a self-validating model:

-

Non-Hydrogen Atoms: Refined with anisotropic displacement parameters to model the directionality of thermal motion.

-

Carbon-Bound Hydrogens: Placed in geometrically calculated positions using a riding model ( Uiso=1.2Ueq of the parent carbon).

-

Heteroatom Hydrogens (OH, NH2+ ): Because the 3D hydrogen-bonding network dictates the crystal packing and the biological conformation of iminosugars[5], the coordinates of these highly polar protons must be located empirically in the difference Fourier electron density map and refined freely.

Stereochemical Validation (E-E-A-T Core)

The absolute configuration of the (2R,3S) stereocenters must be validated mathematically rather than assumed from the synthetic starting materials. This is achieved via the Flack parameter ( x ) , which estimates the absolute structure by comparing the intensities of Bijvoet pairs[6].

For a hydrochloride salt of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol measured with CuKα radiation, the anomalous signal from the Cl⁻ ion ensures a highly precise Flack parameter, definitively proving the stereochemistry[7].

Decision tree for interpreting the Flack parameter in absolute configuration.

Data Presentation & Quality Metrics

A self-validating crystallographic experiment must report specific quality metrics to be deemed trustworthy by the scientific community. Below is a structured summary of the target parameters required to validate the (2R,3S) configuration.

| Crystallographic Parameter | Target / Ideal Value | Causality / Scientific Significance |

| Space Group | Non-centrosymmetric (e.g., P21 , P212121 ) | Enantiopure chiral molecules cannot mathematically crystallize in centrosymmetric space groups[6]. |

| Resolution Limit | ≤0.80 Å | High resolution is required to empirically locate heteroatom protons in the difference electron density map. |

| Rint | <0.05 | Indicates excellent agreement between symmetry-equivalent reflections, proving data consistency. |

| Completeness | >99% | Crucial for accurate Flack parameter calculation; missing Bijvoet pairs severely degrade precision. |

| R1 (Final) | <0.05 | Demonstrates a highly accurate atomic model with minimal electron density residuals. |

| Flack Parameter ( x ) | 0.00±0.04 | Unambiguously confirms the (2R,3S) absolute configuration without reliance on external assumptions[7]. |

Conclusion

The crystallographic analysis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol requires a deliberate, physics-driven approach. By leveraging salt derivatization to introduce anomalous scatterers, utilizing CuKα radiation to maximize Bijvoet differences, and rigorously refining heteroatom hydrogen positions, researchers can achieve an unambiguous 3D model. This structural fidelity is the absolute cornerstone for downstream applications, ranging from rational drug design against viral pathogens[8] to the development of highly specific pharmacological chaperones[1].

References

-

[3] 2-(hydroxymethyl)piperidin-3-ol hydrochloride | 27230-47-3 - ChemicalBook.

-

[5] Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed / NIH.

-

[1] Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase | JACS Au - ACS Publications.

-

[2] Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase - PubMed / NIH.

-

[6] The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI.

-

[7] Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity - PMC / NIH.

-

[4] Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction - ResearchGate.

-

[8] Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - Taylor & Francis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(hydroxymethyl)piperidin-3-ol hydrochloride | 27230-47-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Technical Whitepaper: Molecular Weight and Exact Mass Determination of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Executive Summary

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a highly polar, low-molecular-weight iminosugar (azasugar) derivative. Compounds in this class frequently act as potent glycosidase inhibitors, making them critical targets in the development of therapeutics for metabolic disorders, viral infections, and lysosomal storage diseases.

In drug development and synthetic verification, accurately determining the molecular weight and exact mass of this compound is paramount. Because small molecules often share nominal masses with endogenous metabolites (isobaric interferences) or exist as structural isomers, standard low-resolution mass spectrometry is insufficient. This whitepaper provides an authoritative, causality-driven guide to determining the exact mass of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol using High-Resolution Mass Spectrometry (HRMS), establishing a self-validating analytical system for researchers.

Physicochemical Profiling & Mass Definitions

Before executing mass spectrometric analysis, it is critical to distinguish between the nominal mass, average molecular weight, and monoisotopic exact mass.

-

Nominal Mass : The integer mass calculated using the most abundant isotope of each element.

-

Average Molecular Weight : The macroscopic mass calculated using the standard atomic weights (which account for natural isotopic distribution). This is used for stoichiometric calculations.

-

Monoisotopic Exact Mass : The highly precise mass calculated using the exact mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.000000 Da, 1 H = 1.007825 Da). This is the value measured by HRMS [1].

Table 1: Physicochemical and Mass Properties

| Property | Value | Description |

| Chemical Formula | C₆H₁₃NO₂ | Standard elemental composition |

| Nominal Mass | 131 Da | Integer mass of the most abundant isotopes |

| Average Molecular Weight | 131.17 g/mol | Calculated using standard atomic weights |

| Monoisotopic Exact Mass (M) | 131.0946 Da | Target exact mass of the neutral molecule |

| Protonated Ion [M+H]⁺ | 132.1019 m/z | Theoretical m/z for positive ESI-MS |

Analytical Rationale: Causality in Mass Spectrometry

Resolving Isobaric vs. Isomeric Interferences

The necessity of HRMS (such as Time-of-Flight[TOF] or Orbitrap analyzers) becomes evident when analyzing biological matrices or complex synthetic mixtures. A standard unit-resolution quadrupole cannot differentiate (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol from other molecules with a nominal mass of 131 Da [2].

As shown in Table 2 , HRMS easily resolves isobaric interferences like Creatine by detecting the mass defect (the difference between nominal and exact mass). However, L-Leucine is an exact structural isomer (C₆H₁₃NO₂). Because their exact masses are identical, infinite mass resolving power cannot separate them. Therefore, the analytical system must incorporate orthogonal separation techniques—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) and MS/MS fragmentation—to achieve true identification [3].

Table 2: Isobaric and Isomeric Interferences

| Compound | Formula | Exact Mass (Da) | Mass Difference from Target (mDa) | Required Resolution (R) |

| Target Iminosugar | C₆H₁₃NO₂ | 131.0946 | 0.0 | N/A |

| L-Leucine | C₆H₁₃NO₂ | 131.0946 | 0.0 (Isomer) | Infinite (Requires LC/MS-MS) |

| Creatine | C₄H₉N₃O₂ | 131.0695 | 25.1 (Isobar) | ~5,250 |

| Hydroxyproline | C₅H₉NO₃ | 131.0582 | 36.4 (Isobar) | ~3,600 |

Experimental Methodology: ESI-Q-TOF MS Workflow

To establish a self-validating system, every step of the protocol must be internally controlled. The following methodology utilizes Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS.

Step 1: Sample Preparation

-

Dilution : Dissolve the analyte in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

-

Causality : Acetonitrile ensures the sample solvent is compatible with the initial high-organic conditions of a HILIC column. Formic acid acts as a proton donor, driving the basic piperidine nitrogen to protonate efficiently, maximizing the yield of [M+H]⁺ ions.

Step 2: Chromatographic Separation (UHPLC)

-

Column Selection : Equip the UHPLC with a HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase : Phase A (10 mM Ammonium Formate in Water with 0.1% Formic acid) and Phase B (Acetonitrile with 0.1% Formic acid).

-

Causality : As a highly polar iminosugar, the target compound will elute in the void volume of a standard Reversed-Phase C18 column. HILIC provides the necessary retention and orthogonal selectivity to separate the target from isomeric amino acids like Leucine.

Step 3: Mass Spectrometry Configuration